Thymidine-5'-diphospho-beta-D-xylose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-5’-Diphospho-Beta-D-Xylose typically involves the phosphorylation of thymidine followed by the glycosylation with xylose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the diphosphate linkage .
Industrial Production Methods: Industrial production methods for Thymidine-5’-Diphospho-Beta-D-Xylose are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-Diphospho-Beta-D-Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in biochemical pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Thymidine-5’-Diphospho-Beta-D-Xylose include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of catalysts .
Major Products: The major products formed from the reactions of Thymidine-5’-Diphospho-Beta-D-Xylose depend on the type of reaction. For example, oxidation may lead to the formation of dehydroxy derivatives, while substitution reactions may result in the formation of various glycosylated products .
Scientific Research Applications
Thymidine-5’-Diphospho-Beta-D-Xylose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thymidine-5’-Diphospho-Beta-D-Xylose involves its role as a substrate in enzymatic reactions. It is known to catalyze the dehydration of dTDP-D-glucose to form dTDP-6-deoxy-D-xylo-4-hexulose via a three-step process involving oxidation, dehydration, and reduction . This process is crucial for the synthesis of various biochemical compounds and pathways .
Comparison with Similar Compounds
- Thymidine-5’-Diphospho-Beta-D-Glucose
- Thymidine-5’-Diphospho-Beta-D-Galactose
- Thymidine-5’-Diphospho-Beta-D-Mannose
Comparison: Thymidine-5’-Diphospho-Beta-D-Xylose is unique due to its specific structure and the presence of the xylose moiety. This distinguishes it from other similar compounds, which may have different sugar moieties such as glucose, galactose, or mannose. These structural differences result in variations in their biochemical roles and applications .
Properties
Molecular Formula |
C15H24N2O15P2 |
---|---|
Molecular Weight |
534.30 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O15P2/c1-6-3-17(15(23)16-13(6)22)10-2-7(18)9(30-10)5-29-33(24,25)32-34(26,27)31-14-12(21)11(20)8(19)4-28-14/h3,7-12,14,18-21H,2,4-5H2,1H3,(H,24,25)(H,26,27)(H,16,22,23)/t7-,8+,9+,10+,11-,12+,14+/m0/s1 |
InChI Key |
AJUADKZRQSBUAK-KDGZBOQCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(CO3)O)O)O)O |
Origin of Product |
United States |
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